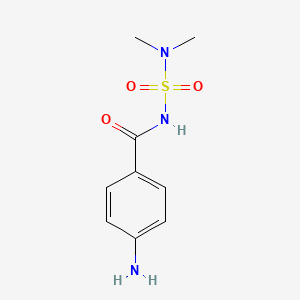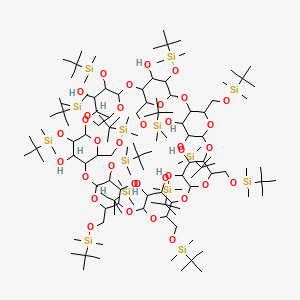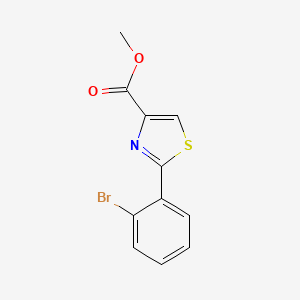
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline ring system through cyclization reactions.
Oxidation: Introduction of the oxo group at the 2-position.
Ether Formation: Formation of the ether linkage at the 6-position.
Acetic Acid Introduction: Attachment of the acetic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the oxo group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the quinoline ring.
Hydrolysis: Breakdown of the ether or ester linkages under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may act on various molecular targets, including enzymes, receptors, and ion channels, to exert their effects.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, proteins, or cell membranes, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinolinic Acid: Known for its role in the kynurenine pathway and neurotoxicity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-[[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H17NO4/c17-14-6-3-11-7-12(20-9-15(18)19)4-5-13(11)16(14)8-10-1-2-10/h4-5,7,10H,1-3,6,8-9H2,(H,18,19) |
InChI 键 |
LCDIGOSCKNABIO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)


